[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate
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Overview
Description
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate: is a synthetic compound that belongs to the class of aromatic heterocycles It is characterized by the presence of an acridine moiety linked to a piperazine ring, which is further connected to a phenyl benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate typically involves the following steps:
Formation of the acridine-9-carbonyl chloride: This is achieved by reacting acridine with thionyl chloride under reflux conditions.
Synthesis of the piperazine intermediate: The piperazine ring is introduced by reacting the acridine-9-carbonyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with phenyl benzoate: The final step involves the esterification of the piperazine intermediate with phenyl benzoate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Acridine N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biology and Medicine:
Anticancer Research: The acridine moiety is known for its intercalating properties, making the compound a potential candidate for anticancer drug development.
Antimicrobial Agents:
Industry:
Dye Manufacturing: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate involves multiple pathways:
Intercalation: The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death.
Membrane Interaction: The piperazine ring interacts with cell membranes, altering their permeability and leading to antimicrobial effects.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its biological activity.
Comparison with Similar Compounds
- [4-(acridine-9-carbonyl)piperazin-1-yl]phenyl acetate
- [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] butyrate
- [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] propionate
Comparison:
- Structural Differences: While the core structure remains similar, the ester group varies among these compounds, leading to differences in their physical and chemical properties.
- Biological Activity: The presence of different ester groups can influence the compound’s ability to interact with biological targets, resulting in variations in their efficacy and potency.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c35-30(29-25-13-4-6-15-27(25)32-28-16-7-5-14-26(28)29)34-19-17-33(18-20-34)23-11-8-12-24(21-23)37-31(36)22-9-2-1-3-10-22/h1-16,21H,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKONTYPMRBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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